molecular formula C12H6BrFN2O B1400664 5-Bromo-3-(4-fluorophenoxy)picolinonitrile CAS No. 953045-21-1

5-Bromo-3-(4-fluorophenoxy)picolinonitrile

Cat. No.: B1400664
CAS No.: 953045-21-1
M. Wt: 293.09 g/mol
InChI Key: JYGJDNYONVDRIQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-fluorophenoxy)picolinonitrile is a versatile chemical compound known for its unique properties and extensive use in scientific research. This compound is characterized by the presence of a bromine atom, a fluorophenoxy group, and a picolinonitrile moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-fluorophenoxy)picolinonitrile typically involves the reaction of 5-bromo-3-nitropicolinonitrile with 4-fluorophenol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide at low temperatures, followed by stirring at ambient temperature. The product is then isolated by adjusting the pH and performing extraction and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-fluorophenoxy)picolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions, with conditions optimized for mild temperatures and functional group tolerance.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-(4-fluorophenoxy)picolinonitrile has a broad range of applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It serves as a building block for the development of advanced materials with specific properties.

    Organic Synthesis: It is employed in the synthesis of complex organic molecules for research and development purposes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-fluorophenoxy)picolinonitrile involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific biological pathways. The exact molecular targets and pathways involved can vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoropicolinonitrile
  • 5-Bromo-2-cyano-3-fluoropyridine
  • 5-Bromo-3-fluoro-2-pyridinecarbonitrile

Uniqueness

5-Bromo-3-(4-fluorophenoxy)picolinonitrile is unique due to the presence of the 4-fluorophenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the fluorophenoxy group plays a crucial role.

Properties

IUPAC Name

5-bromo-3-(4-fluorophenoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2O/c13-8-5-12(11(6-15)16-7-8)17-10-3-1-9(14)2-4-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGJDNYONVDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorophenol (0.49 g, 4.4 mmol) in DMF (10 mL) cooled to 0° C. was added 60% sodium hydride (0.19 g, 4.8 mmol) was added and the reaction was warmed to ambient temperature. 5-Bromo-3-nitropicolinonitrile (1.0 g, 4.4 mmol, solution in 5 mL DMF) and stirred for 3 hours. Poured into water, filtered, washed with water, and dried to yield the title compound (1.0 g, 78%).
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

A flask was charged with 4-fluorophenol (44 g, 365 mmol) and DMF (500 mL). The reaction was cooled to 0° C. Sodium hydride (16.6 g, 414 mmol) was added and stirred for 10 minutes. 5-Bromo3-nitropicolinonitrile (90 g, 395 mmol) was added and the mixture stirred at ambient temperature for 30 minutes. The reaction was poured into a flask containing water (5000 mL) and stirred for 10 minutes. The pH was adjusted to 10 to give 5-Bromo-3-(4-fluorophenoxy)picolinonitrile (121 g, 413 mmol, 105% yield) as a solid.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Name
Quantity
5000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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